

(R)-2-amino-2-(4-bromophenyl)ethanol solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-amino-2-(4-bromophenyl)ethanol

Cat. No.: B152270

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **(R)-2-amino-2-(4-bromophenyl)ethanol**

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of **(R)-2-amino-2-(4-bromophenyl)ethanol** (CAS: 354153-64-3), a key intermediate in pharmaceutical synthesis.^{[1][2][3]} Recognizing the critical role of solubility in drug development, process chemistry, and formulation science, this document outlines the core physicochemical properties of the compound that govern its solubility profile. While specific quantitative solubility data is not widely published, this guide presents a predicted solubility profile based on the molecule's structural characteristics. Most critically, it provides a detailed, field-proven experimental protocol using the gold-standard shake-flask method for accurate and reproducible solubility determination.^[4] This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical methodology for characterizing this compound.

Introduction: The Significance of Solubility

(R)-2-amino-2-(4-bromophenyl)ethanol is an organic compound featuring a chiral center, an amino group, a hydroxyl group, and a brominated phenyl ring.^[5] These functional groups make it a versatile intermediate for the synthesis of more complex, biologically active molecules.^{[1][5]}

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. It influences bioavailability, dosage form design, and the efficiency of purification and manufacturing processes. Poor solubility can be a major obstacle, leading to challenges in formulation and inadequate therapeutic efficacy. Therefore, a thorough characterization of the solubility of **(R)-2-amino-2-(4-bromophenyl)ethanol** in various solvent systems is not merely an academic exercise but a fundamental requirement for its practical application.

This guide provides the scientific principles and actionable protocols to empower researchers to generate this critical data in-house.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key to predicting the behavior of **(R)-2-amino-2-(4-bromophenyl)ethanol** lies in analyzing its constituent functional groups.

Table 1: Key Physicochemical Properties of **(R)-2-amino-2-(4-bromophenyl)ethanol**

Property	Value	Source
CAS Number	354153-64-3	[2] [3]
Molecular Formula	C ₈ H ₁₀ BrNO	[2] [3]
Molecular Weight	216.08 g/mol	[2] [3]
Appearance	Typically a white crystal or crystalline powder	[1]
Key Functional Groups	Primary Amine (-NH ₂), Primary Alcohol (-OH), Bromophenyl Ring	[5]

The molecule's structure is amphiphilic:

- **Hydrophilic Center:** The amino (-NH₂) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds. This suggests an affinity for polar solvents.^[5] The amino group also provides a basic center, allowing for salt formation to potentially enhance aqueous solubility.
- **Hydrophobic/Lipophilic Center:** The 4-bromophenyl ring is nonpolar and hydrophobic. This large, bulky group will favor interactions with nonpolar or moderately polar organic solvents.

Predicted Solubility Behavior:

Based on the "like dissolves like" principle, we can predict the following qualitative solubility profile:

- **High Solubility:** Expected in polar protic solvents that can engage in hydrogen bonding, such as ethanol and methanol.^[1] Also likely to be soluble in moderately polar organic solvents like chloroform and ether.^[1]
- **Moderate to Good Solubility:** Expected in polar aprotic solvents like acetone or ethyl acetate, which can act as hydrogen bond acceptors.
- **Poor Solubility:** Expected in highly nonpolar solvents (e.g., hexane) and highly polar solvents where the hydrophobic portion of the molecule dominates interactions, such as water.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond prediction, quantitative data is essential. The most reliable and universally accepted method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method.^[4] This protocol establishes the equilibrium between the undissolved solid and a saturated solution, providing a definitive solubility value at a given temperature.

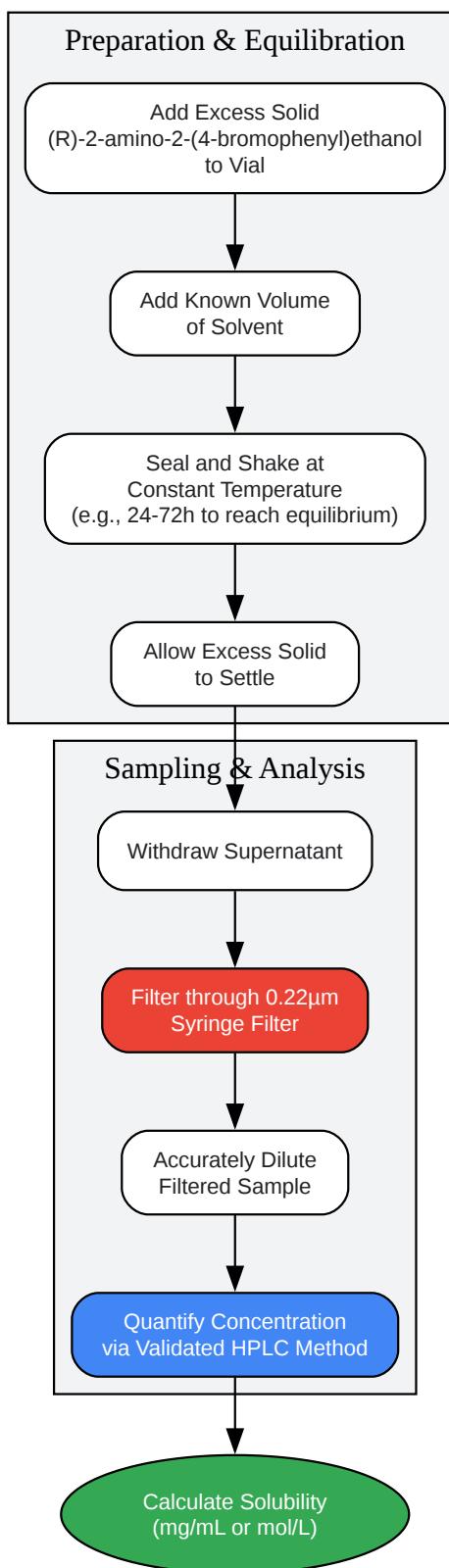
Rationale for Method Selection

The shake-flask method is chosen for its robustness and accuracy. It directly measures the point of saturation, ensuring that the result represents the true thermodynamic solubility, as opposed to kinetic solubility which can be influenced by factors like dissolution rate. This is critical for building reliable models for formulation and process chemistry.

Required Materials and Equipment

- **(R)-2-amino-2-(4-bromophenyl)ethanol** (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or rotator with temperature control
- Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)
- Calibrated analytical balance
- Validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Step-by-Step Workflow


- Preparation: Add an excess amount of solid **(R)-2-amino-2-(4-bromophenyl)ethanol** to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.
- Solvent Addition: Add a precise, known volume of the selected solvent to the vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).
- Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle. This step is crucial to avoid clogging the filter.
- Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step removes all undissolved micro-particulates. Causality Note: Filtration is critical; any

suspended solid will artificially inflate the measured concentration, leading to an erroneous solubility value.

- Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration of the dissolved compound. The solubility is calculated from this concentration, accounting for the dilution factor.

Workflow Visualization

The logical flow of the shake-flask method is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The results from the experimental protocol should be meticulously documented. A clear and structured table is the most effective way to present quantitative solubility data.

Table 2: Template for Reporting Solubility Data of **(R)-2-amino-2-(4-bromophenyl)ethanol**

Solvent System	Temperature (°C)	Measured Solubility (mg/mL)	Measured Solubility (mol/L)	Method	Notes
Water	25	Experimental Value	Calculated Value	Shake-Flask/HPLC	pH, buffer details
Ethanol	25	Experimental Value	Calculated Value	Shake-Flask/HPLC	
Methanol	25	Experimental Value	Calculated Value	Shake-Flask/HPLC	
Acetonitrile	25	Experimental Value	Calculated Value	Shake-Flask/HPLC	
0.1 M HCl	25	Experimental Value	Calculated Value	Shake-Flask/HPLC	pH-dependent solubility
Other Solvents	Other Temps	Experimental Value	Calculated Value	Shake-Flask/HPLC	

Interpreting this data involves correlating the quantitative values with the molecular structure. For instance, a significantly higher solubility in 0.1 M HCl compared to water would confirm the basic nature of the amino group and its ability to form a more soluble hydrochloride salt. Comparing solubility in ethanol versus acetonitrile can provide insights into the relative importance of hydrogen bond donation versus solvent polarity.

Conclusion

This guide provides a robust scientific framework for approaching the solubility of **(R)-2-amino-2-(4-bromophenyl)ethanol**. While public, quantitative data is scarce, the principles of physicochemical analysis allow for a strong predictive understanding of its behavior. By implementing the detailed shake-flask protocol, researchers can generate high-quality, reliable solubility data. This essential information will underpin successful drug formulation, process development, and further research into the applications of this valuable chemical intermediate.

References

- BenchChem. (2025). Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide.
- ChemBK. (2024). 2-aMino-2-(4-broMophenyl)ethanol.
- PubChem. 2-Amino-1-(4-bromophenyl)-1-ethanol.
- CymitQuimica. 2-amino-2-(4-bromophenyl)ethanol.
- SynQuest Laboratories. (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol.
- Aldlab Chemicals, LLC. **(R)-2-amino-2-(4-bromophenyl)ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 3. aldlab-chemicals_(R)-2-amino-2-(4-bromophenyl)ethanol [aldlab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 201403-02-3: 2-amino-2-(4-bromophenyl)ethanol [cymitquimica.com]
- To cite this document: BenchChem. [(R)-2-amino-2-(4-bromophenyl)ethanol solubility data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152270#r-2-amino-2-4-bromophenyl-ethanol-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com